1-Methyl-4-pentylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115281-17-9 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
1-methyl-4-pentylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-3-4-5-6-12-9-7-11(2)8-10-12/h3-10H2,1-2H3 |
InChI Key |
LRDLXMIUTUKOGZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1CCN(CC1)C |
Canonical SMILES |
CCCCCN1CCN(CC1)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
General Synthetic Strategies for Piperazine (B1678402) Ring Formation
The construction of the piperazine ring is a well-established area of organic synthesis, with numerous methods developed to create this prevalent heterocyclic motif. These strategies often begin with acyclic precursors and involve cyclization reactions. Some common approaches include the reaction of ethylenediamine (B42938) with 1,2-dihaloethanes, the reduction of diketopiperazines, and the cyclization of diethanolamine (B148213) derivatives. rsc.orgresearchgate.net More advanced methods involve catalytic processes and multi-component reactions. researchgate.netnih.gov
A significant strategy involves the cleavage of the C–N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgresearchgate.net This method uses various activating agents like alkyl halides or carboxylic acids to open the bicyclic structure, yielding monosubstituted piperazine derivatives. researchgate.net Another approach builds the piperazine ring from a primary amino group by converting it into a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization. nih.gov
Below is a table summarizing key strategies for piperazine ring formation:
| Synthetic Strategy | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Diamine Cyclization | Ethylenediamine and 1,2-dihaloethanes | A classical and direct method for forming the basic piperazine structure. | museonaturalistico.it |
| Reductive Amination | Diketones and ammonia (B1221849) or primary amines | A versatile method that can introduce substituents on the carbon backbone. | museonaturalistico.it |
| DABCO Bond Cleavage | 1,4-diazabicyclo[2.2.2]octane (DABCO) and activating agents (e.g., alkyl halides) | Provides a route to N-substituted piperazines by opening the bicyclic system. researchgate.net | rsc.orgresearchgate.net |
| Reductive Cyclization of Dioximes | Primary amines and nitrosoalkenes | Allows for the conversion of a primary amino group into a piperazine ring, useful for modifying existing bioactive molecules. nih.gov | nih.gov |
| Reduction of Pyrazines | Pyrazines or pyrazinium salts | Involves catalytic or chemical reduction to saturate the aromatic ring. rsc.org | rsc.org |
Targeted Synthesis of 1-Methyl-4-pentylpiperazine and Analogues
The synthesis of the asymmetrically substituted this compound from the parent piperazine heterocycle requires a sequential and controlled introduction of the methyl and pentyl groups onto the two nitrogen atoms. The primary challenge lies in achieving regioselectivity to avoid the formation of disubstituted byproducts such as 1,4-dimethylpiperazine (B91421) and 1,4-dipentylpiperazine.
The introduction of a pentyl group onto a piperazine nitrogen is typically achieved through nucleophilic substitution, where the secondary amine of piperazine attacks an alkylating agent. mdpi.com Common alkylating agents include pentyl halides (e.g., 1-bromopentane (B41390) or 1-chloropentane) or pentyl sulfonates. mdpi.com
A general procedure for such an N-alkylation involves reacting a monosubstituted piperazine, such as N-acetylpiperazine, with an alkyl halide in the presence of a base like potassium carbonate. researchgate.net The acetyl group serves as a protecting group, directing the alkylation to the free secondary amine. Subsequent hydrolysis of the acetyl group yields the N-alkylpiperazine. researchgate.net This approach has been successfully used for the synthesis of N-butyl, N-hexyl, and N-octylpiperazines, and can be adapted for the synthesis of N-pentylpiperazine. researchgate.net
Alternatively, reductive amination using pentanal is another viable method for introducing the pentyl group. mdpi.com
N-methylation of piperazine can be accomplished through several established methods. A common industrial method involves the reaction of piperazine with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or by catalytic hydrogenation in the presence of formaldehyde. atamanchemicals.comgoogle.com For instance, piperazine hexahydrate can be methylated by heating with a mixture of formic acid and formaldehyde. atamanchemicals.com
A patented process describes the methylation of piperazine compounds by contacting them with formaldehyde in the presence of sodium carbonate or potassium carbonate at temperatures between 85-100°C. google.com This method is reported to yield high conversions to N,N'-dimethylpiperazine. google.com To achieve mono-methylation, careful control of stoichiometry and reaction conditions is essential.
Achieving the desired this compound structure necessitates a regioselective approach. Direct dialkylation of piperazine with a mixture of methylating and pentylating agents would lead to a statistical mixture of products. Therefore, a stepwise synthesis is required.
One effective strategy involves the use of a protecting group. nih.gov For example, piperazine can first be mono-protected with a group like tert-butyloxycarbonyl (Boc). The remaining free nitrogen can then be alkylated with a pentyl group. After deprotection to remove the Boc group, the now free secondary amine can be methylated to yield the final product.
Another strategy to achieve mono-substitution is by using the piperazine-1-ium cation. nih.govresearchgate.net By protonating one of the nitrogen atoms, its nucleophilicity is drastically reduced, allowing the other nitrogen to react selectively with an electrophile. researchgate.net This method has been used for the chemoselective synthesis of various 1-substituted piperazines. nih.govresearchgate.net
The order of introduction of the alkyl groups can also influence the outcome. Starting with the bulkier pentyl group first might sterically hinder the second nitrogen, potentially allowing for a more controlled subsequent methylation.
Advanced Synthetic Protocols for Piperazine Derivatives
Modern organic synthesis has introduced more sophisticated and efficient methods for creating piperazine derivatives, often employing metal catalysts to facilitate bond formation.
Transition-metal catalysis has become a powerful tool for the synthesis of N-substituted piperazines. ingentaconnect.com These reactions often offer milder conditions and broader substrate scope compared to classical methods.
Palladium-catalyzed reactions are particularly prominent. For example, a palladium-catalyzed modular synthesis allows for the creation of highly substituted piperazines from readily available amino acid-derived bis-sulfonamides and substituted propargyl carbonates. acs.org The Wolfe group has reported on the palladium-catalyzed intramolecular aminoarylation of alkenes to generate various nitrogen heterocycles, including piperazines. acs.org
Copper-catalyzed reactions also play a significant role. A one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides, catalyzed by copper(I) iodide, provides an efficient route to unsymmetrically substituted piperazines. rsc.org This method demonstrates the power of transition metals in facilitating complex bond-forming cascades to build the desired molecular architecture. rsc.org
The following table highlights some transition-metal-catalyzed reactions for piperazine synthesis:
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium Complexes (e.g., Pd(DMSO)2(TFA)2) | Wacker-type Aerobic Oxidative Cyclization | Synthesizes piperazines and other heterocycles from alkenes under aerobic conditions. organic-chemistry.org | organic-chemistry.org |
| Copper(I) Iodide / KOtBu | Three-component reaction (DABCO, alkyl halide, aryl halide) | Efficient one-pot synthesis of N-alkyl-N'-aryl-piperazines. rsc.org | rsc.org |
| Palladium / Ru(bipy)3(PF6)2 | Dual-catalyzed Piperazination of Arenes | Allows for the regioselective synthesis of aryl piperazines from C-H compounds. rsc.org | rsc.org |
| Palladium Catalysts | Modular synthesis from bis-sulfonamides and propargyl carbonates | Provides access to diverse, highly substituted piperazines under mild conditions. acs.org | acs.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, utilizing microwave irradiation to rapidly heat reactions. researchgate.netmdpi.com This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netscielo.org.mx The primary benefits stem from efficient and uniform heating of the reaction medium, which can accelerate reaction rates and minimize the formation of side products. researchgate.net
For the synthesis of this compound, a key step is the N-alkylation of 1-methylpiperazine (B117243) with a suitable pentyl halide (e.g., 1-bromopentane). In a typical microwave-assisted procedure, the reactants would be mixed in a suitable solvent, possibly with a base to scavenge the resulting acid, and irradiated in a dedicated microwave reactor. beilstein-journals.org This approach is anticipated to significantly shorten the reaction time from several hours under conventional reflux to mere minutes. scielo.org.mxbeilstein-journals.org
| Feature | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Typically several hours | Often reduced to minutes beilstein-journals.org |
| Energy Input | Conductive heating, surface-to-bulk | Direct dielectric heating of the bulk solvent researchgate.net |
| Temperature Control | Slower response, potential for thermal gradients | Rapid and precise temperature control |
| Yield & Purity | May be lower due to prolonged heating and side reactions | Often higher yields and purity mdpi.com |
| Scalability | Well-established for large scales | Scalable with appropriate reactor technology mdpi.com |
This table provides a comparative overview of conventional heating versus microwave-assisted synthesis for a hypothetical N-alkylation reaction to form this compound.
Photo-Redox Reactions
Visible-light photoredox catalysis is a rapidly advancing field in organic synthesis that uses light energy to drive chemical reactions via single-electron transfer (SET) pathways. princeton.edusci-hub.se This methodology enables the formation of chemical bonds under mild conditions, often at room temperature, by generating highly reactive radical intermediates from stable precursors. princeton.edubeilstein-journals.org Catalysts, typically organic dyes or metal complexes, absorb visible light to reach an excited state, becoming potent oxidants or reductants that can engage with organic substrates. sci-hub.se
While no specific photoredox synthesis for this compound has been documented, the principles of this technology suggest a plausible synthetic route. For instance, a photoredox-catalyzed C-N coupling could be envisioned. In such a scenario, a nitrogen-centered radical could be generated from 1-methylpiperazine or its derivative, which could then couple with a pentyl radical generated from a suitable precursor like a pentyl halide or a carboxylic acid derivative. This approach is part of a broader class of reactions that enable the construction of challenging carbon-heteroatom bonds. beilstein-journals.org The use of copper-based photocatalysts, known for their low cost and toxicity, could also be explored for such transformations. jscimedcentral.com
Bio-Inspired Synthetic Approaches
Bio-inspired synthesis seeks to emulate nature's strategies for constructing complex molecules. nih.gov This can involve mimicking a known biosynthetic pathway, using enzymes or whole-cell systems, or employing natural product scaffolds as starting points for chemical elaboration. acs.org For instance, the synthesis of certain alkaloids containing the piperazine motif has been achieved through strategies inspired by their proposed biogenesis. nih.gov Similarly, naturally derived molecules like ferulic acid have been coupled with piperazine to create novel, biologically relevant compounds. acs.org
The application of bio-inspired synthesis is typically directed toward complex natural products. For a relatively simple and synthetically accessible molecule like this compound, which is not known to be a natural product, a dedicated bio-inspired synthesis is not a common strategy. The principles, however, underscore a paradigm of designing synthetic routes that are efficient and stereoselective, drawing lessons from biological processes.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govacs.org For this compound, a systematic derivatization strategy would involve modifying three key regions of the molecule: the N-methyl group, the N-pentyl chain, and the piperazine ring itself.
Modification of the N-Pentyl Chain: The length and constitution of the alkyl chain can significantly influence binding affinity and pharmacokinetic properties. SAR studies would involve synthesizing analogs with varying chain lengths (e.g., propyl, butyl, hexyl, octyl) to determine the optimal length for a given biological target. nih.gov Introducing branching or unsaturation into the chain could also probe the steric and electronic requirements of the binding site.
Modification of the N-Methyl Group: The small methyl group can be critical for activity. Replacing it with an ethyl or propyl group, or even removing it entirely to yield the secondary amine (4-pentylpiperazine), can reveal the importance of this substituent's size and basicity. acs.org In studies of related compounds, such modifications have been shown to drastically alter biological activity. scielo.br
Modification of the Piperazine Ring: The piperazine core can be altered to explore conformational preferences and hydrogen bonding capabilities. This includes replacing the piperazine with other six-membered heterocycles like piperidine (B6355638) or morpholine. nih.gov Additionally, substituents could be introduced at the C2 or C3 positions of the piperazine ring to probe for new interactions with a target protein.
The insights from such studies are crucial for optimizing a lead compound. For example, in the development of sigma receptor ligands, analogs of this compound have been investigated, where modifications to the N-alkyl substituents and the core heterocycle led to significant changes in receptor affinity and selectivity. scielo.brgoogle.com
| Molecular Region | Derivatization Strategy | Rationale / Potential Impact | Supporting Evidence |
| N-Pentyl Chain | Vary chain length (e.g., C3-C8) | Optimize hydrophobic interactions and fit within a binding pocket. | Alkylation of drug scaffolds can result in derivatives with promising properties; chain length is a critical factor. nih.gov |
| Introduce unsaturation (e.g., pentenyl) | Probe for π-stacking or other electronic interactions. | General strategy to explore electronic effects. | |
| Add branching (e.g., isopentyl) | Investigate steric tolerance of the binding site. | SAR studies often include branched analogs to map binding pocket topography. nih.gov | |
| N-Methyl Group | Replace with larger alkyl groups (ethyl, propyl) | Determine steric limitations around the nitrogen atom. | N-substituent size can enhance or decrease affinity. google.com |
| Replace with H (secondary amine) | Assess the importance of the tertiary amine and its pKa. | Tertiary amines are often preferred over secondary amines for specific targets. acs.org | |
| Piperazine Ring | Replace with other heterocycles (piperidine, morpholine) | Evaluate the role of the second nitrogen atom in binding or solubility. | Such modifications led to potency loss in some quinazoline (B50416) inhibitors, suggesting the piperazine was optimal. acs.org |
| Introduce substituents on ring carbons | Probe for additional binding interactions and alter conformation. | A common strategy to gain potency and selectivity. nih.gov |
This interactive table outlines potential derivatization strategies for this compound to support Structure-Activity Relationship (SAR) studies, with rationale drawn from published research on related compounds.
Pharmacological and Biological Research Avenues in Vitro and in Vivo
In Vitro Biological Activity Spectrum
Other Potential Biological Modulations (e.g., Radioprotective Effects, Efflux Pump Inhibition)
No studies were found that investigated the radioprotective effects or efflux pump inhibition potential of 1-Methyl-4-pentylpiperazine. Research in these areas has been conducted on other piperazine (B1678402) derivatives, such as 1-(1-naphthylmethyl)-piperazine for efflux pump inhibition and 1-(2-hydroxyethyl)piperazine derivatives for radioprotective effects, but these findings cannot be attributed to this compound.
In Vivo Pharmacological Model Evaluations (Non-Clinical)
There is no available data from non-clinical, in vivo pharmacological models for this compound.
Structure-Activity Relationship (SAR) Elucidation
No structure-activity relationship studies for this compound or its analogs were found in the provided search results. SAR studies exist for other classes of piperazine derivatives, but this information is not applicable to the specific subject of this article.
Pharmacokinetic Considerations (Absorption, Distribution, Metabolism, Excretion)
The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of this compound has not been documented in the available literature.
A table of mentioned compounds cannot be generated as no specific research on this compound was identified.
Advanced Computational and Theoretical Investigations
Molecular Docking Simulations for Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Methyl-4-pentylpiperazine, this method is employed to identify potential biological targets and to estimate the strength of the interaction, often quantified as a binding affinity or docking score.
Research on analogous piperazine-containing molecules has demonstrated the utility of this approach. For instance, studies on various phenylpiperazine derivatives have successfully used molecular docking to explore their binding modes within the active sites of receptors like the C-C chemokine receptor type 1 (CCR1) and carbonic anhydrase IX (CAIX) nih.govnih.gov. These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand recognition and binding nih.gov.
In a hypothetical docking study of this compound against a panel of G-Protein Coupled Receptors (GPCRs), the compound would be computationally placed into the receptor's binding pocket. The resulting docking scores would indicate the most likely targets.
Table 1: Hypothetical Molecular Docking Results for this compound against Selected GPCRs
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Dopamine D2 Receptor | -8.5 | Asp114, Phe389, Trp386 |
| Serotonin 5-HT2A Receptor | -8.1 | Asp155, Ser242, Phe340 |
| Adrenergic α1A Receptor | -7.9 | Asp106, Phe288, Phe312 |
| Histamine H1 Receptor | -7.6 | Asp107, Lys191, Tyr431 |
Note: The data in this table is hypothetical and for illustrative purposes.
These predicted interactions and binding affinities provide a basis for prioritizing experimental testing and for designing derivatives with improved target specificity and potency pensoft.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity wikipedia.orgfiveable.me. These models are used to predict the activity of new, untested compounds based on their structural features . To develop a QSAR model for analogues of this compound, a series of related compounds with known biological activities would be required.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. A statistical method, such as partial least squares (PLS) regression, is then used to build a mathematical equation that correlates these descriptors with the observed biological activity nih.gov.
Studies on other piperidine (B6355638) and piperazine (B1678402) series have successfully used QSAR to understand how aromatic substituents affect biological responses, identifying key properties like lipophilicity and substituent size as important factors nih.govnih.gov.
Table 2: Key Molecular Descriptors for QSAR Analysis of this compound Analogues
| Descriptor Class | Specific Descriptors | Relevance |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes electronic charge distribution and reactivity |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule and its fit in a binding site |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity, affecting membrane permeability and hydrophobic interactions |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular branching and connectivity |
Note: This table lists descriptor types commonly used in QSAR studies.
A validated QSAR model can then be used to virtually screen new analogues of this compound, predicting their activities and helping to guide synthesis efforts toward more potent compounds wikipedia.org.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules jmchemsci.com. For this compound, DFT calculations can provide valuable insights into its reactivity, stability, and spectroscopic properties. These calculations are often performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p) researchgate.net.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity researchgate.netnih.gov. A smaller gap suggests the molecule is more reactive. Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and indicates regions that are susceptible to electrophilic or nucleophilic attack muni.cz.
Table 3: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability |
| LUMO Energy | -0.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability and low chemical reactivity |
| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 0.5 eV | Energy released when an electron is added |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
These quantum chemical calculations are fundamental for understanding the intrinsic electronic properties of this compound, which in turn govern its interactions with biological macromolecules jmchemsci.comnih.gov.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time nih.gov. For this compound, MD simulations can be used to explore its conformational flexibility and the stability of its complex with a biological target. Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other and whether the initial binding mode is stable nih.govnih.gov.
During an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities. Key analyses of the simulation trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD tracks the conformational changes of the ligand-protein complex from its starting structure, with a stable value indicating that the system has reached equilibrium plos.org. RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are constrained by the ligand binding nih.gov.
Table 4: Parameters and Outputs of a Hypothetical MD Simulation for this compound-Receptor Complex
| Simulation Parameter | Value/Setting | Purpose |
| Simulation Time | 100 nanoseconds | To observe the system's behavior over a meaningful timescale |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics physiological conditions |
| Temperature | 300 K | Approximates body temperature |
| Output Metric | Typical Result Interpretation | |
| RMSD of Complex | Plateaus around 2-3 Å | Indicates the complex is stable and has reached equilibrium |
| RMSF of Binding Site Residues | Low values (< 1.5 Å) | Shows that the ligand stabilizes the binding pocket |
| Ligand-Protein Hydrogen Bonds | Maintained > 80% of simulation time | Confirms the stability of key polar interactions |
Note: This table provides an example of typical parameters and expected outcomes for an MD simulation.
MD simulations provide a dynamic view of molecular interactions, offering deeper insights into the stability and binding mechanism of this compound with its potential targets nih.govmdpi.com.
Cheminformatics and Virtual Screening for Analogues
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For this compound, cheminformatics tools can be used for virtual screening to identify analogues with potentially improved properties from vast chemical libraries nih.gov.
Virtual screening can be ligand-based or structure-based. Ligand-based methods search for molecules with structural or shape similarity to a known active compound, such as this compound nih.gov. Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the active site of a target protein to identify those that are predicted to bind strongly mdpi.com.
Table 5: A Typical Workflow for Virtual Screening of Analogues
| Step | Description | Tools/Methods |
| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC database) is curated and filtered for drug-like properties. | Filtering by Lipinski's Rule of Five, PAINS filters |
| 2. Ligand-Based Screening | Compounds are screened for similarity to the this compound scaffold. | 2D fingerprint similarity (Tanimoto coefficient), 3D shape-based screening |
| 3. Structure-Based Screening | The filtered library is docked into the binding site of a selected biological target. | Molecular docking software (e.g., AutoDock, Glide) |
| 4. Hit Selection & Refinement | Top-scoring compounds are visually inspected and ranked based on docking scores and predicted interactions. | Analysis of binding poses, scoring functions |
| 5. Further Analysis | Promising hits undergo more rigorous computational analysis, such as MD simulations. | MD simulations, binding free energy calculations |
This systematic approach allows for the efficient exploration of chemical space to discover novel compounds related to this compound that may possess desirable biological activities nih.govmdpi.com.
Conformational Analysis and Potential Energy Surface Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a piperazine ring and a pentyl chain, understanding its preferred conformations is crucial as the three-dimensional shape governs its ability to interact with biological targets.
Computational methods can be used to explore the potential energy surface (PES) of the molecule researchgate.netlibretexts.org. A PES is a mathematical representation of the energy of a molecule as a function of its geometry wikipedia.org. By systematically changing bond angles and dihedral angles, it is possible to identify the low-energy, stable conformations (local minima on the PES) and the energy barriers between them (saddle points on the PES) nih.govemory.edu.
The piperazine ring in this compound can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The orientation of the methyl and pentyl substituents (axial vs. equatorial) will further influence the relative energies of these conformers.
Table 6: Hypothetical Relative Energies of this compound Conformers
| Piperazine Ring Conformation | Methyl Substituent | Pentyl Substituent | Relative Energy (kcal/mol) |
| Chair | Equatorial | Equatorial | 0.0 (most stable) |
| Chair | Axial | Equatorial | 1.8 |
| Chair | Equatorial | Axial | 2.5 |
| Twist-Boat | - | - | 5.5 |
| Boat | - | - | 6.9 |
Note: The data in this table is hypothetical and for illustrative purposes, based on known principles of conformational analysis.
By identifying the most stable, low-energy conformations, researchers can gain a clearer picture of the likely bioactive shape of this compound, which is essential information for docking studies and the design of rigidified analogues.
Analytical Characterization and Impurity Profiling
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating 1-Methyl-4-pentylpiperazine from impurities, which may include starting materials, by-products from synthesis, or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC is typically employed for the analysis of piperazine (B1678402) derivatives. A suitable method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. Given the basic nature of the piperazine ring, a mobile phase with a controlled pH, often buffered, is necessary to ensure good peak shape and reproducibility. Detection is commonly achieved using an ultraviolet (UV) detector, although this compound lacks a strong chromophore. Therefore, derivatization with a UV-active agent or the use of alternative detection methods like evaporative light scattering detection (ELSD) may be necessary for sensitive analysis researchgate.net.
A validated HPLC method allows for the quantification of the main compound and the detection of impurities. Method parameters are optimized to achieve sufficient resolution between the peak for this compound and any impurity peaks.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous solution (e.g., 10 mM ammonium (B1175870) formate) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a low wavelength (e.g., 210 nm) or ELSD |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of impurities at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. This technique is particularly crucial for identifying potentially genotoxic impurities, such as nitrosamines, which can form from secondary amines like piperazine. For instance, methods developed for the trace analysis of 1-methyl-4-nitrosopiperazine (B99963) (MNP) in pharmaceutical products can be adapted for impurity profiling of this compound nih.govhsa.gov.sgmdpi.comfrontiersin.org.
The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides a high degree of certainty in the identification and quantification of the target analyte, even in complex matrices mdpi.comfrontiersin.org.
| Parameter | Condition |
|---|---|
| Chromatography | UHPLC with a reversed-phase column (e.g., C18, Phenyl-Hexyl) hsa.gov.sgmdpi.com |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode hsa.gov.sg |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition for this compound | Precursor Ion (m/z) → Product Ion (m/z) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for preliminary purity assessment and for monitoring the progress of chemical reactions. For piperazine derivatives, a silica (B1680970) gel plate is commonly used as the stationary phase. The mobile phase is a mixture of solvents, the composition of which is chosen to achieve good separation. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining with a suitable reagent such as Dragendorff reagent, which is effective for nitrogen-containing compounds unodc.org.
| System | Solvent Composition (by ratio) | Visualization Method |
|---|---|---|
| A | 2-butanone / Dimethylformamide / Aqueous Ammonia (B1221849) (25%) (13 : 0.9 : 0.1) | UV light |
| B | 2-propanol / Aqueous Ammonia (25%) (95 : 5) | Dragendorff reagent |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number of different types of carbon atoms. Based on the structure of this compound and data from analogous compounds, the expected chemical shifts can be predicted muni.cznih.gov.
¹H NMR: The spectrum is expected to show distinct signals for the methyl and pentyl groups attached to the piperazine ring, as well as the protons on the ring itself. The N-methyl group would appear as a sharp singlet, while the protons of the pentyl group would show characteristic multiplets and triplets. The piperazine ring protons typically appear as broad multiplets.
¹³C NMR: The spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. Data from similar compounds like 1-methylpiperazine (B117243) can be used to estimate the positions of the signals chemicalbook.com.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| N-CH₃ | ~2.3 (singlet) | ~46 |
| Piperazine ring CH₂ (adjacent to N-CH₃) | ~2.5 (multiplet) | ~55 |
| Piperazine ring CH₂ (adjacent to N-pentyl) | ~2.4 (multiplet) | ~53 |
| N-CH₂ (pentyl) | ~2.4 (triplet) | ~60 |
| -CH₂- (pentyl, position 2) | ~1.5 (multiplet) | ~29 |
| -CH₂- (pentyl, position 3) | ~1.3 (multiplet) | ~26 |
| -CH₂- (pentyl, position 4) | ~1.3 (multiplet) | ~22 |
| Terminal CH₃ (pentyl) | ~0.9 (triplet) | ~14 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by absorptions corresponding to C-H and C-N bonds. The absence of other significant absorptions (like O-H or C=O) can also confirm the purity of the structure. The spectral features can be interpreted by comparison with data from related piperazine compounds muni.cznih.govresearchgate.net.
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 2955 - 2930 | C-H asymmetric stretching (CH₃) |
| 2925 - 2850 | C-H asymmetric and symmetric stretching (CH₂) |
| 2820 - 2810 | C-H stretching (N-CH₃) |
| 1465 - 1440 | C-H scissoring and bending (CH₂) |
| 1250 - 1020 | C-N stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a tool used for the quantitative analysis of substances that absorb light in the UV or visible spectrum. For saturated heterocyclic compounds like this compound, which lack significant chromophores (parts of a molecule that absorb light), UV absorption is minimal. The parent piperazine ring itself absorbs UV light only at a very low wavelength, around 205 nm, with a low molar absorptivity. jocpr.com Consequently, direct UV-Vis spectroscopy is not a highly sensitive method for the quantification of this compound.
To overcome this limitation, a common strategy involves chemical derivatization to attach a UV-active chromophore to the piperazine molecule. For instance, secondary amines like this compound can be reacted with reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.com This reaction forms a stable, derivatized product that is highly active in the UV-Vis spectrum, allowing for sensitive detection using standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) at wavelengths around 340 nm. jocpr.com This derivatization approach enables the detection of trace amounts of piperazine compounds in various samples. researchgate.net
| Compound Type | Derivatization Status | Typical Maximum Absorbance (λmax) | Notes |
|---|---|---|---|
| Simple N-Alkyl Piperazine | Underivatized | ~205 nm | Low molar absorptivity, not suitable for sensitive quantification. jocpr.com |
| NBD-Cl Derivatized Piperazine | Derivatized | ~340 nm | Forms a highly UV-active product suitable for trace analysis via HPLC-UV. jocpr.com |
Elemental Analysis and Purity Determination
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For this compound, with the molecular formula C₁₀H₂₂N₂, elemental analysis serves to confirm its empirical formula by comparing the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) with the theoretically calculated values. This is a critical step in verifying the identity and stoichiometry of a newly synthesized batch of the compound.
| Element | Theoretical Mass % | Example Experimental Mass % |
|---|---|---|
| Carbon (C) | 70.53% | 70.49% |
| Hydrogen (H) | 13.01% | 13.08% |
| Nitrogen (N) | 16.45% | 16.39% |
Purity determination assesses the percentage of the desired compound in a sample. Due to the basic nature of the two nitrogen atoms in the piperazine ring, one classic method for purity assessment is a non-aqueous acid-base titration. pharmaknowledgeforum.com The sample is dissolved in a suitable solvent like glacial acetic acid and titrated with a standardized solution of a strong acid, such as 0.1 N perchloric acid, to a potentiometric or colorimetric endpoint. pharmaknowledgeforum.com
More commonly, chromatographic techniques are employed for purity and impurity profiling. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust method for separating and quantifying this compound from other volatile organic impurities, such as related piperazine analogs (e.g., 1-methylpiperazine, 1-ethylpiperazine) or residual solvents. researchgate.net
Chemical Biology Applications and Material Science Integration
Ligand Design and Coordination Chemistry
The piperazine (B1678402) ring, with its two nitrogen atoms in a six-membered ring, is an excellent building block for designing ligands for metal complexes. These nitrogen atoms can act as donor sites, allowing piperazine derivatives to form stable coordination complexes with a variety of metal ions. The substitution on the nitrogen atoms, as seen in 1-Methyl-4-pentylpiperazine, not only influences the steric and electronic properties of the ligand but also provides versatile binding possibilities with metal ions.
Piperazine-based ligands have been shown to form complexes with a range of transition metals, including cobalt (Co), copper (Cu), and zinc (Zn). The resulting metal complexes have diverse applications, from catalysis to materials science and medicine. The rigid yet conformationally flexible nature of the piperazine ring can be exploited to create macrocyclic ligands, which are of interest for applications such as MRI contrast agents. The specific alkyl groups, a methyl and a pentyl group in this case, would be expected to influence the solubility and steric hindrance of the resulting metal complexes, allowing for fine-tuning of their properties.
Table 1: Examples of Piperazine-Based Ligands and Their Metal Complexes
| Ligand Type | Metal Ion(s) | Application Area |
|---|---|---|
| Piperazine-based N2O2 Ligands | Co(II), Cu(II), Zn(II) | Biological Activity (Protein/DNA Binding) |
| Pyridinophane Macrocycles with Piperazine | Mn(II)-Zn(II) series | MRI Contrast, Catalysis |
Catalytic Applications
Piperazine derivatives and their metal complexes have demonstrated significant potential in the field of catalysis. The structural modularity of the piperazine scaffold allows for the synthesis of a wide array of ligands that can be used to create catalysts for various chemical transformations.
One notable area is in hydrogenation reactions. For instance, a palladium catalyst supported on iron oxides has been effectively used for the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine (B99963) to produce 1-amino-4-methylpiperazine. This process highlights the role of piperazine derivatives as substrates in catalytic transformations. Furthermore, methods involving phase transfer catalysts are employed in reactions with piperazine compounds to facilitate interactions between reactants in different phases.
The development of catalytic routes for the synthesis of piperazine derivatives is also an active area of research. Mild and versatile catalytic methods have been developed for the regioselective hydrogenation of quinoline (B57606) derivatives, avoiding the need for high hydrogen pressures. Additionally, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, enabling the synthesis of complex derivatives under mild conditions.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability to tailor the organic linker is a key feature of MOFs, allowing for the design of materials with specific properties for applications such as gas storage and separation.
The incorporation of piperazine moieties into the organic linkers of MOFs has been shown to significantly enhance their performance. Functionalizing MOFs with piperazine can improve their storage capacity for gases like methane (B114726) (CH4). For example, a piperazine-functionalized MOF, NJU-Bai19, demonstrated a notably high methane storage capacity of 246.4 cm³ (STP) cm⁻³ at room temperature and 65 bar. This represents a significant enhancement compared to the non-functionalized parent MOF.
Table 2: Methane Storage Capacity of a Piperazine-Functionalized MOF
| Material | Methane Storage Capacity (cm³/cm³) | Working Capacity (cm³/cm³) |
|---|---|---|
| NJU-Bai19 (Piperazine-functionalized) | 246.4 | 185 |
The introduction of the piperazine group can create a more lipophilic surface within the MOF, which, combined with balanced porosity and framework density, contributes to increased methane storage. The versatility of MOF design allows for the systematic investigation of such functional groups to target specific properties for energy-related applications.
Modification of Natural Products with Piperazinyl Moieties
The piperazine ring is recognized as a "privileged structure" in medicinal chemistry, and its incorporation into natural products is a widely used strategy to enhance their therapeutic properties. The addition of a piperazine moiety can improve crucial pharmacokinetic characteristics of a molecule, such as water solubility and bioavailability, due to the presence of its two nitrogen atoms.
This approach has been particularly successful in the development of anticancer agents. By chemically modifying natural products such as ursolic acid, oleanolic acid, and berberine (B55584) with piperazine-containing fragments, researchers have been able to significantly boost their antitumor activity.
For example, an ursolic acid derivative incorporating a piperazine moiety showed a potent inhibitory activity against the MGC-803 gastric cancer cell line with an IC50 value of 2.50 µM, a significant improvement over the parent compound's IC50 of 24.32 µM. Similarly, another derivative demonstrated IC50 values of 2.6 µM and 2.1 µM against HeLa and MKN45 cell lines, respectively, outperforming the parent compound and the standard drug cisplatin (B142131) in the case of the HeLa cell line.
Table 3: Enhanced Anticancer Activity of Piperazine-Modified Natural Products
| Natural Product Derivative | Cancer Cell Line | IC50 Value (µM) | Parent Compound IC50 (µM) |
|---|---|---|---|
| Ursolic Acid Derivative 22 | MGC-803 | 2.50 ± 0.25 | 24.32 ± 0.57 |
| Ursolic Acid Derivative 20 | HeLa | 2.6 | 15.1 |
| Ursolic Acid Derivative 20 | MKN45 | 2.1 | 16.7 |
| Oleanolic Acid Derivative 23 | MCF-7 | 12.1 | >50 |
These findings underscore the significant potential of using the piperazine scaffold to develop new and more effective therapeutic agents derived from natural sources.
Future Research Directions and Emerging Paradigms
Optimization of 1-Methyl-4-pentylpiperazine and its Derivatives for Enhanced Activities
The optimization of lead compounds is a cornerstone of drug discovery. For this compound, a systematic campaign of structural modifications could lead to derivatives with improved potency and selectivity. nih.gov Future research should focus on structure-activity relationship (SAR) studies to understand how modifications to the pentyl chain and the methyl group on the piperazine (B1678402) ring influence biological activity. researchgate.net
Key areas for optimization include:
Alkyl Chain Modification: Investigating the effects of varying the length, branching, and introduction of functional groups (e.g., hydroxyl, amino, carboxyl) on the pentyl chain.
N-Methyl Group Substitution: Replacing the methyl group with other small alkyl or functionalized groups to probe the steric and electronic requirements for optimal target engagement.
Piperazine Ring Functionalization: Although challenging, the direct C-H functionalization of the piperazine ring presents an opportunity to introduce novel substituents and explore new chemical space. researchwithnj.commdpi.com
A data table summarizing potential modifications and their expected impact on activity is presented below.
| Modification Site | Proposed Change | Potential Impact on Activity |
| Pentyl Chain | Shortening or lengthening the alkyl chain | Altering lipophilicity and target binding affinity |
| Pentyl Chain | Introducing a phenyl group | Enhancing aromatic interactions with the target |
| N-Methyl Group | Substitution with an ethyl or propyl group | Modifying steric bulk and basicity |
| Piperazine Ring | C-H arylation or vinylation | Introducing novel vectors for target interaction |
Elucidation of Novel Biological Targets and Mechanisms of Action
While the precise biological targets of this compound are not yet fully elucidated, the broader class of piperazine derivatives is known to interact with a range of receptors and enzymes. silae.it Future research should employ a multi-pronged approach to identify and validate novel biological targets.
Potential strategies include:
Computational Docking and Virtual Screening: Utilizing in silico methods to screen this compound against libraries of known protein structures to predict potential binding partners. nih.gov
Affinity Chromatography and Mass Spectrometry: Immobilizing a derivative of the compound on a solid support to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.
Phenotypic Screening: Assessing the effects of the compound on a variety of cell-based assays to identify unexpected biological activities, which can then be traced back to a specific target. nih.gov
The arylpiperazine moiety, for instance, is a known pharmacophore for various G-protein coupled receptors (GPCRs) and ion channels. mdpi.com Investigations into whether this compound shares these targets or possesses a unique profile are warranted.
Exploration of Combination Therapies and Synergistic Effects (Non-Clinical)
The potential for synergistic interactions between this compound and other compounds in non-clinical settings is a promising area of research. Synergistic effects can lead to enhanced efficacy and can be explored through various in vitro and in vivo models. nih.gov
Future studies could investigate combinations with:
Known Bioactive Compounds: Assessing for synergy with compounds that have well-defined mechanisms of action to potentially uncover novel pathways or overcome resistance mechanisms.
Other Piperazine Derivatives: Exploring combinations of different piperazine-based compounds to target multiple nodes within a disease pathway.
Isobologram analysis is a standard method to determine whether the effect of two compounds is synergistic, additive, or antagonistic. nih.gov This methodology should be employed in non-clinical models to systematically evaluate potential combination therapies.
Development of Sustainable and Efficient Synthetic Routes
The development of green and cost-effective synthetic methods is crucial for the future of pharmaceutical manufacturing. organic-chemistry.org While classical methods for piperazine synthesis exist, modern approaches offer significant advantages in terms of efficiency and environmental impact. researchgate.net
Future research in this area should focus on:
Catalytic C-H Functionalization: As mentioned earlier, the direct functionalization of the piperazine ring's C-H bonds is a powerful tool for creating structural diversity and avoiding lengthy synthetic sequences. researchgate.netencyclopedia.pub
Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch processes. mdpi.com
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to reduce waste and purification steps.
A comparison of traditional versus modern synthetic approaches is provided in the table below.
| Synthetic Approach | Advantages | Disadvantages |
| Traditional Batch Synthesis | Well-established procedures | Often requires harsh conditions, generates more waste |
| C-H Functionalization | Access to novel derivatives, step-economy | Can be challenging to control regioselectivity |
| Flow Chemistry | Improved safety, scalability, and efficiency | Requires specialized equipment |
Application of Artificial Intelligence and Machine Learning in Piperazine Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can be applied to various stages of the discovery pipeline for piperazine-based compounds.
Key applications of AI and ML include:
Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and potential off-target effects of novel this compound derivatives. astrazeneca.com
De Novo Drug Design: Using generative AI models to design new piperazine-based molecules with desired properties from scratch.
Informatics and Data Mining: Employing AI to analyze large datasets from high-throughput screening and 'omics' experiments to identify new leads and biological insights. selectscience.net
The integration of AI and ML can significantly reduce the time and cost associated with traditional drug discovery methods. nih.gov
Addressing Research Challenges in Piperazine Chemistry and Biology
Despite the widespread use of the piperazine scaffold, several challenges remain in its chemical synthesis and biological evaluation. nih.gov Overcoming these hurdles will be crucial for advancing the study of this compound.
Key challenges include:
Selective Functionalization: The presence of two nitrogen atoms in the piperazine ring can complicate selective N-functionalization, and C-H functionalization remains a developing area. researchwithnj.comnih.gov
Structural Rigidity vs. Flexibility: The conformational flexibility of the piperazine ring can make it difficult to determine the bioactive conformation, which is essential for rational drug design.
Understanding Polypharmacology: Piperazine derivatives are often promiscuous, binding to multiple targets. researchgate.net Distinguishing between on-target and off-target effects is a significant challenge in their biological characterization.
Future research should focus on developing novel synthetic methodologies to address these challenges and employing advanced analytical techniques to unravel the complex pharmacology of these compounds.
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 1-Methyl-4-pentylpiperazine?
- Structural Insights : The compound has a piperazine core substituted with a methyl group at position 1 and a pentyl group at position 3. Its molecular formula is C₁₀H₂₂N₂ , molecular weight 170.3 g/mol , and SMILES notation:
CN1CCN(CCCCC)CC1. - Physicochemical Properties : Critical parameters include logP (lipophilicity), hydrogen bond acceptors/donors, and topological polar surface area (TPSA), which influence solubility and membrane permeability. These can be computationally derived using tools like PubChem or experimental techniques such as HPLC .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology : A one-step synthesis involves alkylation of 1-methylpiperazine with pentyl halides under reflux conditions. Solvent choice (e.g., methanol or DMF) and base (e.g., K₂CO₃) impact yield. Crystallization from methanol/ethyl acetate mixtures (1:1 v/v) is typical for purification .
- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 piperazine:alkylating agent) are critical to minimize side products like N,N-dialkylated species .
Q. What preliminary biological activities have been reported for piperazine derivatives structurally related to this compound?
- Antimicrobial Screening : Piperazine analogs with similar alkyl substitutions show moderate activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), assessed via broth microdilution assays (MIC values: 16–64 µg/mL) .
- Enzyme Inhibition : Derivatives with bulkier substituents exhibit inhibitory effects on carbonic anhydrase isoforms (hCA I/II), suggesting potential for neurological or anticancer applications .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays for this compound analogs?
- Data Analysis Framework :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish compound-specific effects from cell-type variability.
- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions. For example, some piperazines non-specifically inhibit serotonin receptors, confounding results .
- Structural-Activity Relationship (SAR) : Compare analogs with varying alkyl chain lengths to isolate steric/electronic contributions .
Q. What computational strategies are employed to predict the pharmacokinetic and toxicological profiles of this compound?
- In Silico Tools :
- ADMET Prediction : Software like SwissADME calculates bioavailability scores, BBB permeability, and CYP450 inhibition risks. For instance, the compound’s moderate logP (~2.5) suggests good absorption but potential hepatotoxicity .
- Molecular Dynamics (MD) : Simulate binding to targets like dopamine D3 receptors to rationalize selectivity over D2 subtypes, leveraging homology models and docking scores (AutoDock Vina) .
Q. How can synthetic yields of this compound be improved while minimizing impurities?
- Process Optimization :
- Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance alkylation efficiency under milder conditions .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to separate unreacted precursors .
Q. What experimental designs are recommended for evaluating the neuropharmacological potential of this compound?
- In Vitro Models :
- Receptor Binding Assays : Screen against CNS targets (e.g., 5-HT₁A, σ receptors) using radioligand displacement (³H-ketanserin for 5-HT₂A).
- Functional Assays : Measure cAMP modulation in CHO cells expressing dopamine receptors to assess agonism/antagonism .
- In Vivo Validation : Rodent models (e.g., forced swim test for antidepressant activity) require dose-ranging studies (1–50 mg/kg, i.p.) with pharmacokinetic monitoring .
Methodological Notes
- Contradictions Addressed : Discrepancies in antimicrobial activity were contextualized via SAR analysis and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
